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3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine

Flavor chemistry GC-Olfactometry Odor threshold

Addressing the challenge of sourcing patent-protected, non-aromatic pyrazine flavorants: this chemoenzymatically produced tetrahydropyrazine delivers a unique roasted/earthy profile distinct from commodity alkylpyrazines, enabling formulators to build authentic roast depth without overpowering delicate notes. - Patent-protected composition (EP 1357193 A1), offering market exclusivity for flavor houses. - Produced via sustainable baker's yeast bioconversion at ambient temperature, aligning with clean-label trends. - Enables unambiguous analytical identification (RI ~1070 on DB-1) versus aromatic pyrazines, ensuring quality control integrity.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B13113284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1CNC(C(=N1)C)C
InChIInChI=1S/C7H14N2/c1-5-4-8-6(2)7(3)9-5/h5-6,8H,4H2,1-3H3
InChIKeyQUCNADLLYRLLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine Procurement Guide


3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine (CAS 539826-76-1, molecular formula C7H14N2, MW 126.20 g/mol) is a partially saturated nitrogen heterocycle belonging to the tetrahydropyrazine subclass─characterized by a six-membered ring containing two nitrogen atoms and one endocyclic double bond . Distinguished from fully aromatic alkylpyrazines (e.g., 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine) by its non-aromatic, partially hydrogenated ring system, this compound was disclosed in Nestlé's patent EP 1357193 A1 as a novel tetrahydropyrazine derivative produced via a chemoenzymatic bioconversion process using baker's yeast, with demonstrated roasted and earthy aroma properties suitable for food, beverage, and confectionery applications [1]. Unlike commercially prevalent aromatic pyrazine flavorants, its saturated ring architecture imparts differentiated physicochemical properties including a calculated logP of 2.12, boiling point of 170.5±33.0 °C at 760 mmHg, and flash point of 56.9±25.4 °C .

Why 3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine Cannot Be Replaced by Aromatic Pyrazines


Generic substitution of 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine with commercially widespread aromatic pyrazines such as 2,3,5-trimethylpyrazine or 2,3,5,6-tetramethylpyrazine is scientifically unsound for two reasons. First, the partially saturated tetrahydropyrazine ring system carries a fundamentally different electronic structure and conformational flexibility compared to the fully delocalized aromatic pyrazine ring, directly impacting receptor binding at olfactory receptors and, consequently, odor quality and threshold [1]. The patent EP 1357193 A1 explicitly states that tetrahydropyrazine compounds represent the first known flavor-active members of this subclass, with odor profiles described as roasted and earthy─distinct from the nutty, cocoa, and musty tonalities characteristic of aromatic trimethylpyrazines [2]. Second, the chemoenzymatic synthetic route using baker's yeast bioconversion of hydroxyketones with 1,2-diaminopropane at ambient temperature enables a process that is fundamentally different from conventional high-temperature Maillard-type pyrazine synthesis, yielding structural isomers inaccessible via traditional thermal routes [2].

3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine: Evidence vs. Aromatic and Dihydro Pyrazines


Odor Detection Threshold vs. Dihydropyrazine Analogs

In the foundational study by Kurniadi et al. (2003) that underpins patent EP 1357193 A1, the structurally closest tetrahydropyrazine analog with published quantitative odor threshold data─2-ethyl-3,5-dimethyltetrahydropyrazine─exhibited a GC-olfactometry odor detection threshold of 1.9 ng/L air with a 'bread crustlike' aroma descriptor [1]. By comparison, its 5,6-dihydropyrazine counterpart (2-ethyl-3,5-dimethyl-5,6-dihydropyrazine) showed a threshold of 0.002 ng/L air─a 950-fold greater potency. This class-level evidence indicates that tetrahydropyrazines, as a subclass, possess substantially higher (less potent) odor thresholds than their dihydropyrazine analogs, which translates to a more subtle, modulated flavor release profile suitable for applications requiring background roasted notes rather than dominant, aggressive aroma impact [1]. The target compound, 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine, belongs to the same tetrahydropyrazine subclass disclosed in the patent and would be expected to exhibit a comparable threshold elevation relative to dihydropyrazine analogs [2].

Flavor chemistry GC-Olfactometry Odor threshold

Physicochemical Differentiation from Aromatic Trimethylpyrazine

3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine (C7H14N2, MW 126.20) differs from the commercially dominant aromatic analog 2,3,5-trimethylpyrazine (C7H10N2, MW 122.17) by four additional hydrogen atoms due to partial ring saturation . This saturation increases molecular flexibility and alters the hydrogen-bonding capacity: the tetrahydropyrazine possesses one hydrogen bond donor (N-H) and two hydrogen bond acceptors, whereas the fully aromatic trimethylpyrazine has zero H-bond donors and two acceptors . The calculated LogP of 2.12 for the target compound positions it as moderately lipophilic─comparable to but measurably distinct from aromatic alkylpyrazines, which typically exhibit LogP values in the 0.5–1.5 range depending on substitution pattern. The boiling point of 170.5±33.0 °C at 760 mmHg and vapor pressure of 1.5±0.3 mmHg at 25°C define its volatility profile for flavor release applications, placing it in a moderate volatility range between highly volatile low-MW pyrazines and less volatile tetrasubstituted analogs.

Physicochemical properties LogP Molecular descriptor

Chemoenzymatic Synthesis Route vs. Conventional Pyrazine Methods

The patented synthesis of 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine and its analogs proceeds via a two-step chemoenzymatic route: (i) baker's yeast-mediated bioconversion of aliphatic aldehydes and 2-ketocarboxylic acids to generate hydroxyketone (acyloin) intermediates at room temperature, followed by (ii) chemical condensation with 1,2-diaminopropane under ambient conditions (18–25 °C, 1–20 hour reaction time) to yield the tetrahydropyrazine product [1]. This is in marked contrast to conventional pyrazine synthesis, which typically requires elevated temperatures (often >100 °C) and/or transition metal catalysts [1]. The patent reports that using a 20% baker's yeast suspension with 50 mM substrate concentrations yielded 150 mg/L of the key intermediate 3-hydroxy-4-penten-2-one, demonstrating scalability-relevant productivity [1]. Notably, paragraph [0018] of the patent states that this represents the very first demonstration that tetrahydropyrazine compounds are flavor-active, establishing this compound class as a novel intellectual property space distinct from the crowded aromatic pyrazine patent landscape [1].

Biocatalysis Green chemistry Flavor synthesis

GC Retention Index Differentiation from Pyrazine Isomers

The closest structurally characterized tetrahydropyrazine analog, 2-ethyl-3,5-dimethyltetrahydropyrazine, exhibits a Kovats retention index (RI) of approximately 1070 on a non-polar DB-1 capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier gas, temperature program: 40 °C hold 5 min, ramp 4 °C/min to 260 °C hold 5 min) [1]. For context, aromatic 2,3,5-trimethylpyrazine elutes at a Kovats RI of approximately 998–1002 on equivalent DB-1 stationary phases, while 2,3,5,6-tetramethylpyrazine elutes at approximately 1080–1090. The tetrahydropyrazine's retention behavior reflects its partially saturated ring structure, which reduces π-π interactions with the stationary phase compared to aromatic analogs, enabling chromatographic resolution from co-formulated aromatic pyrazines in quality control applications [2]. This chromatographic differentiation is critical for analytical verification of ingredient identity and purity in complex flavor formulations containing multiple pyrazine components.

Analytical chemistry GC-MS Retention index

Flavor Profile: Roasted/Earthy vs. Nutty/Cocoa Pyrazines

The patent EP 1357193 A1 explicitly discloses that the tetrahydropyrazine derivatives, including 2,3,5-trimethyl-1,2,5,6-tetrahydropyrazine (the structural isomer of the target compound), exhibit roasted and earthy aroma profiles [1]. This sensory profile is qualitatively distinct from the nutty, cocoa, musty, and green tonalities associated with aromatic alkylpyrazines. In broader pyrazine structure-odor relationship studies, Wagner et al. (1999) demonstrated that trimethylpyrazine possesses the lowest odor threshold (50 ng/L air) among mono-, di-, tri-, and tetramethylpyrazines, and that even minor structural modifications─such as substituting a methyl with an ethyl group at position 2─can produce a 4,500-fold change in odor threshold [2]. This extreme sensitivity of odor properties to molecular structure underscores why the tetrahydropyrazine subclass, with its fundamentally different ring saturation state, cannot be assumed to replicate the sensory performance of aromatic pyrazines. The patent's explicit disclosure that tetrahydropyrazines were found to be flavor-active for the 'very first time' [REFS-1, paragraph 0018] further establishes that the flavor properties of this subclass are a novel discovery, not an incremental variation on known pyrazine flavor chemistry.

Sensory science Flavor profiling Aroma descriptors

Regulatory Status of Pyrazine Derivatives in Feed and Food

While 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine itself has not been individually evaluated by EFSA or received a standalone FEMA GRAS determination, the broader class of pyrazine derivatives─including saturated analogs─has undergone systematic safety evaluation. The EFSA FEEDAP Panel (2017) evaluated 22 pyrazine derivatives belonging to chemical group 24 and concluded that the majority, including 2,3,5-trimethylpyrazine [14.019], 2,3,5,6-tetramethylpyrazine [14.018], and 2-ethyl-3,5-dimethylpyrazine [14.024], are safe at proposed maximum use levels of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals, and at 0.1 mg/kg for pigs and poultry [1]. The FEMA GRAS assessment program has evaluated numerous pyrazine derivatives as flavor ingredients, establishing a regulatory precedent for the pyrazine chemical class [2]. The patent-protected status of 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine as a novel tetrahydropyrazine compound [3] means that prospective industrial users should anticipate the need for proprietary regulatory submissions (e.g., FEMA GRAS application, EU Novel Food authorization) prior to commercial food use, which constitutes both a barrier to entry and a potential exclusivity advantage for first movers.

Food safety Regulatory compliance EFSA evaluation

3,5,6-Trimethyl-1,2,3,6-tetrahydropyrazine: Procurement & Application Scenarios


Roasted Flavor Formulation for Coffee, Chocolate, and Bakery

Based on the patent disclosure of roasted and earthy aroma properties for the tetrahydropyrazine subclass [1] and the class-level evidence that tetrahydropyrazines exhibit elevated odor thresholds (~950-fold less potent than dihydropyrazine analogs, per Kurniadi et al. 2003 [2]), 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine is best deployed as a background roasted flavor modulator in coffee, chocolate, confectionery, and baked good formulations. Unlike aromatic 2,3,5-trimethylpyrazine─which delivers a more potent, nutty/cocoa-forward profile that can dominate a flavor composition at typical use levels─the tetrahydropyrazine's moderated odor potency and roasted/earthy tonal character make it suitable for building depth and authenticity in roast profiles without overshadowing other delicate flavor notes. Formulators should target application levels informed by the 1.9 ng/L air threshold of the closest published tetrahydropyrazine analog [2], adjusting for food matrix effects.

Patent-Protected Flavor Ingredient Development

The explicit patent statement that 'all tetrahydropyrazines produced according to the present application are novel' and that this represents 'the very first time that tetrahydropyrazine compounds are found to be flavour active' [1] positions 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine as a strategic ingredient for flavor houses seeking patent-differentiated product portfolios. Unlike commodity aromatic pyrazines whose compositions of matter are in the public domain, this compound offers intellectual property coverage under EP 1357193 A1 and any corresponding national-phase patents. Flavor manufacturers investing in proprietary regulatory clearance (FEMA GRAS or EU Novel Food authorization) for this compound can establish market exclusivity in the premium roasted-flavor segment, particularly for clean-label applications where the chemoenzymatic production route [1] aligns with consumer preferences for biotechnology-derived ingredients.

GC-MS Reference Standard for Tetrahydropyrazine Identification

The NIST-verified GC retention index (RI ≈ 1070 on DB-1) for the closely related tetrahydropyrazine analog, combined with the patent-documented GC-MS fragmentation patterns [1][2], establishes the analytical framework for using 3,5,6-trimethyl-1,2,3,6-tetrahydropyrazine as a reference standard in flavor research and quality control. The chromatographic resolution between tetrahydropyrazines (RI ~1070) and aromatic trimethylpyrazines (RI ~998–1002) on standard non-polar columns [2] enables unambiguous identification of tetrahydropyrazine components in complex food extracts─critical for verifying the authenticity of enzymatically produced flavor ingredients versus thermally generated pyrazine mixtures. Analytical laboratories supporting flavor manufacturers and food companies should procure this compound as a certified reference material for method development and validation.

Biocatalytic Flavor Production at Ambient Temperature

The patented chemoenzymatic synthesis route─using baker's yeast bioconversion of aldehydes and 2-ketocarboxylic acids at ambient temperature (18–25 °C) followed by 1,2-diaminopropane condensation [1]─offers industrial biotechnology groups a platform for sustainable, energy-efficient flavor manufacturing. The reported intermediate productivity of 150 mg/L (3-hydroxy-4-penten-2-one) using 20% yeast suspension and 50 mM substrate [1] provides a starting benchmark for process optimization. Companies investing in biocatalytic flavor production can leverage this compound as a model substrate for engineering improved yeast strains, optimizing bioreactor conditions, or developing continuous-flow condensation processes─all operating at substantially lower temperatures than conventional thermal pyrazine synthesis (>100 °C), thereby reducing energy costs and minimizing unwanted side-product formation.

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